

Application of Vildagliptin-13C5,15N in bioequivalence and bioavailability studies.

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Compound of Interest

Compound Name: Vildagliptin-13C5,15N

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This action increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. To ensure the therapeutic equivalence of generic formulations of vildagliptin, bioequivalence (BE) and bioavailability (BA) studies are essential. The use of stable isotope-labeled internal standards, such as **Vildagliptin-13C5,15N**, is critical for the accuracy and precision of the bioanalytical methods employed in these studies. This document provides detailed application notes and protocols for the use of **Vildagliptin-13C5,15N** in such studies.

Application Notes

Vildagliptin-13C5,15N serves as an ideal internal standard (IS) for the quantification of vildagliptin in biological matrices during BE/BA studies. Its key applications include:



- Accurate Quantification: As a stable isotope-labeled analog, Vildagliptin-13C5,15N exhibits
 nearly identical physicochemical properties to the unlabeled drug (analyte). This ensures that
 it behaves similarly during sample preparation, chromatography, and ionization in mass
 spectrometry, thus compensating for variability in extraction recovery and matrix effects.
- Method Validation: It is integral to the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). This includes establishing method specificity, linearity, accuracy, precision, and stability.
- Pharmacokinetic (PK) Profiling: The precise measurement of vildagliptin concentrations in
 plasma over time allows for the accurate determination of key pharmacokinetic parameters
 such as Cmax (maximum concentration), AUC (area under the curve), and Tmax (time to
 maximum concentration). These parameters are fundamental for assessing bioequivalence
 between a test and a reference drug product.

Experimental Protocols Bioequivalence Study Design

A typical bioequivalence study for vildagliptin is a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting or fed conditions.[1][2]

- Subjects: A sufficient number of healthy male and/or female volunteers are enrolled to ensure statistical power.
- Treatments: Subjects receive a single oral dose of the test formulation and the reference formulation in a randomized sequence, separated by a washout period of at least 7 days.
- Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points, such as pre-dose and at 0.33, 0.67, 1.00, 1.33, 1.67, 2.00, 2.33, 2.67, 3.00, 3.33, 3.67, 4.00, 4.50, 5.00, 5.50, 6.00, 8.00, 10.00, 14.00, 18.00, 24.00, 30.00, 36.00, and 48.00 hours post-dose.
- Plasma Preparation: The collected blood samples are centrifuged to separate the plasma,
 which is then stored frozen at -70°C or below until analysis.



Bioanalytical Method: LC-MS/MS Quantification of Vildagliptin

The quantification of vildagliptin in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Thaw the plasma samples at room temperature.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 25 μL of the internal standard working solution (Vildagliptin-13C5,15N in methanol, e.g., 1 μg/mL).
- · Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject an aliquot (e.g., 2-10 μL) into the LC-MS/MS system.



Parameter	Condition	
LC System	Agilent 1200 series or equivalent	
Column	Hypurity C18 (150 mm x 2.1 mm, 5 μm) or equivalent	
Mobile Phase	Gradient elution with Methanol and 5 mmol·L-1 Ammonium Formate	
Flow Rate	0.5 mL/min	
Column Temperature	40°C	
Injection Volume	2 μL	
MS System	API 4000 or equivalent triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Vildagliptin: m/z 304.3 → 154.2[3] Vildagliptin- 13C5,15N: m/z 310.3 → 160.3[3]	
Ion Source Temp.	500°C	

Data Presentation

Pharmacokinetic Parameters of Vildagliptin (50 mg

Single Dose, Fasting)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	219.61 ± 43.70	224.31 ± 44.64[1]
AUC0-t (ng·h/mL)	1343.46 ± 186.89	1351.31 ± 188.79[3]
Tmax (h)	2.06 ± 1.11	1.7[3]
t1/2 (h)	1.49 ± 0.37	Not Reported



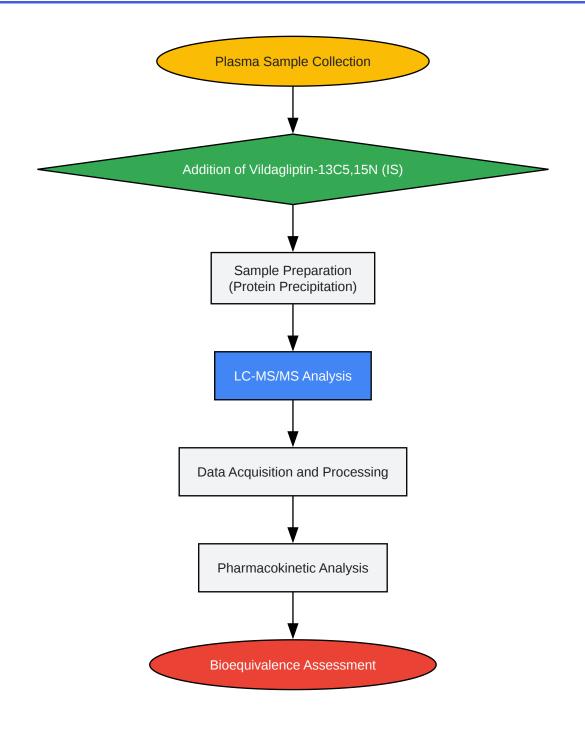
Bioequivalence Analysis of Vildagliptin (50 mg)

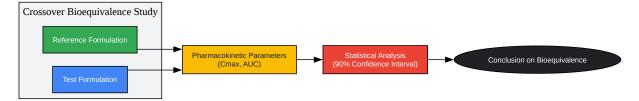
- Parameter	Geometric LS Mean Ratio (Test/Reference) (%)	90% Confidence Interval (%)
Cmax	97.91	92.22 – 103.94[1]
AUC0-t	100.81	99.00 – 102.66[1]

Mandatory Visualizations

Caption: Vildagliptin's mechanism of action on the incretin system.









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